molecular formula C7H3BrF3N3 B6276684 1-azido-2-bromo-3-(trifluoromethyl)benzene CAS No. 2763749-57-9

1-azido-2-bromo-3-(trifluoromethyl)benzene

Cat. No.: B6276684
CAS No.: 2763749-57-9
M. Wt: 266
InChI Key:
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Description

1-Azido-2-bromo-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of azido, bromo, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a suitable precursor, such as 1-bromo-2-nitro-3-(trifluoromethyl)benzene, with sodium azide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide: Used for introducing the azido group.

    Lithium Aluminum Hydride: Employed for the reduction of the azido group.

    Palladium Catalysts: Utilized in coupling reactions involving the bromo group.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Coupled Products: Resulting from coupling reactions with the bromo group.

Scientific Research Applications

1-Azido-2-bromo-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential in bioconjugation reactions, where the azido group can be used for click chemistry applications.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3-(trifluoromethyl)benzene is primarily dictated by the reactivity of its functional groups:

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-bromo-3-(trifluoromethyl)benzene is unique due to the combination of azido, bromo, and trifluoromethyl groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

2763749-57-9

Molecular Formula

C7H3BrF3N3

Molecular Weight

266

Purity

95

Origin of Product

United States

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